Home > Products > Inhibitors/Agonists P114 > Rabeprazole sodium
Rabeprazole sodium - 117976-90-6

Rabeprazole sodium

Catalog Number: EVT-279677
CAS Number: 117976-90-6
Molecular Formula: C18H20N3NaO3S
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rabeprazole sodium is a substituted benzimidazole compound. [] It acts as a proton pump inhibitor, specifically targeting the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system. [] This action makes it a valuable compound for studying gastric acid secretion and related physiological processes.

Lafutidine

    Compound Description: Lafutidine is an anti-ulcer drug in the class of H2 receptor antagonists. It works by blocking the action of histamine on H2 receptors in the stomach, thereby reducing the production of gastric acid [, ].

    Relevance: Lafutidine and Rabeprazole sodium are often co-formulated in pharmaceutical preparations for the treatment of acid-related gastrointestinal disorders. They offer complementary mechanisms of action in reducing gastric acid secretion: Lafutidine acts as an H2 receptor antagonist, while Rabeprazole sodium is a proton pump inhibitor [, ].

Naproxen

    Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation [].

    Relevance: Naproxen and Rabeprazole sodium are co-formulated to provide both analgesic and gastroprotective effects. While Naproxen effectively manages pain and inflammation, it can cause gastric irritation as a side effect. Co-administration with Rabeprazole sodium, a proton pump inhibitor, helps mitigate this risk by reducing gastric acid production [].

Baclofen

    Compound Description: Baclofen is a muscle relaxant and antispastic agent primarily used to treat muscle spasticity and associated pain, especially in conditions like multiple sclerosis [].

    Relevance: Baclofen and Rabeprazole sodium have been investigated for their potential in a bilayer tablet formulation []. The goal is to achieve both sustained release of Baclofen for prolonged muscle relaxation and immediate release of Rabeprazole sodium for rapid acid suppression and potential gastroprotective benefits.

Mosapride Citrate

    Compound Description: Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist. This action helps to improve gastric emptying and reduce symptoms like nausea and bloating [].

    Relevance: Mosapride citrate and Rabeprazole sodium have been investigated for simultaneous estimation in combined dosage forms []. These combinations may be explored for addressing gastrointestinal disorders where both reduced acid secretion and improved motility are desired therapeutic outcomes.

Ondansetron Hydrochloride

    Compound Description: Ondansetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic to prevent nausea and vomiting, particularly those induced by chemotherapy and radiotherapy [].

Aceclofenac

    Compound Description: Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) indicated for its analgesic and anti-inflammatory effects in conditions like osteoarthritis and rheumatoid arthritis [, , ].

    Relevance: Aceclofenac and Rabeprazole sodium are co-formulated in capsules to provide pain relief while mitigating the gastrointestinal side effects often associated with NSAIDs [, , ]. Rabeprazole sodium's ability to reduce gastric acid secretion helps protect the stomach lining from potential damage caused by Aceclofenac.

Levosulpiride

    Compound Description: Levosulpiride is a prokinetic agent that acts as a dopamine D2 receptor antagonist, primarily used for the treatment of gastrointestinal disorders characterized by slow gastric emptying and symptoms like nausea, vomiting, and heartburn [, ].

    Relevance: Levosulpiride and Rabeprazole sodium are often co-formulated to manage gastrointestinal motility disorders [, ]. The combination leverages the prokinetic effects of Levosulpiride to improve gastric emptying and the gastric acid-suppressing effects of Rabeprazole sodium to provide comprehensive symptom relief.

Itopride Hydrochloride

    Compound Description: Itopride hydrochloride is a gastroprokinetic drug that works by increasing the movement of the stomach and intestines. It is used to treat symptoms such as heartburn, nausea, vomiting, and bloating [, ].

    Relevance: Itopride hydrochloride and Rabeprazole sodium are used together for the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and functional dyspepsia [, ]. The combination aims to provide comprehensive relief by addressing both acid secretion and motility issues.

Paracetamol

    Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication for the relief of mild to moderate pain and fever. It is commonly used to treat headaches, muscle aches, and fever [, ].

    Relevance: Paracetamol, in combination with Aceclofenac and Rabeprazole sodium, forms a triple therapy for managing pain and inflammation while providing gastroprotection [, ]. This approach is particularly useful in conditions like osteoarthritis where pain relief, inflammation reduction, and gastric protection are all essential.

Clidinium Bromide

    Compound Description: Clidinium bromide is an anticholinergic medication that works by blocking the action of acetylcholine, a neurotransmitter, in the body. It is used to treat stomach and intestinal cramping as well as symptoms of irritable bowel syndrome [].

    Relevance: Clidinium bromide is often combined with Rabeprazole sodium and other agents to offer a multifaceted approach to managing gastrointestinal disorders characterized by both excessive acid secretion and spasms [].

Chlordiazepoxide

    Compound Description: Chlordiazepoxide is a benzodiazepine medication that acts as a central nervous system depressant. It is prescribed to treat anxiety and alcohol withdrawal symptoms. Chlordiazepoxide is known for its anxiolytic, sedative, and anticonvulsant properties [].

    Relevance: The combination of Chlordiazepoxide, Rabeprazole sodium, and other gastrointestinal agents might be explored in cases of gastrointestinal disorders where anxiety or stress significantly contribute to the symptoms [].

Dicyclomine HCl

    Compound Description: Dicyclomine HCl is an anticholinergic medication used to treat symptoms of irritable bowel syndrome (IBS). It works by relaxing the muscles in the stomach and intestines [].

    Relevance: Dicyclomine HCl, along with Rabeprazole sodium and other medications, may be included in treatment regimens for gastrointestinal disorders where both spasm reduction and acid suppression are desired [].

2-[[4-(3-methoxypropane)-3-methyl-N-oxido-2-pyridyl]methylsulfonyl]-1H-benzimidazole (Impurity I)

  • Compound Description: This compound is a potential impurity identified in Rabeprazole sodium. It is formed by the oxidation of the sulfur atom in Rabeprazole sodium from a sulfoxide to a sulfone [].
  • Relevance: This impurity is structurally related to Rabeprazole sodium and is a potential degradation product []. Its presence in pharmaceutical formulations can impact the drug's quality and efficacy.

2-[[4-(3-methoxypropane)-3-methyl-2-pyridyl]methylsulfonyl]-benzimidazole (Impurity II)

  • Compound Description: This compound is another potential impurity found in Rabeprazole sodium. It is also a product of oxidation, where the sulfide group in Rabeprazole sodium is oxidized to a sulfone [].
  • Relevance: This impurity is structurally similar to Rabeprazole sodium and might form during the manufacturing or storage of the drug []. Its presence, even in small amounts, can affect the quality and stability of the drug product.

2-[[4-(3-methoxypropane)-3-methyl-2-pyridyl]methionyl]-1H-benzimidazole (Impurity III)

  • Compound Description: This compound is a significant impurity detected in Rabeprazole sodium, exhibiting genotoxic properties in Ames and chromosomal aberration assays []. Its formation might involve a reaction between Rabeprazole sodium and methionine.
  • Relevance: Identified as a genotoxic impurity, its presence in Rabeprazole sodium formulations raises significant safety concerns []. Regulatory agencies typically set stringent limits for such impurities to ensure patient safety.

2-Mercaptobenzimidazole (Impurity IV)

  • Compound Description: This compound is a potential degradation product of Rabeprazole sodium. It is formed by the cleavage of the sulfoxide bond in Rabeprazole sodium [].
  • Relevance: This impurity is a breakdown product of Rabeprazole sodium and its presence can indicate instability or degradation of the drug substance []. Monitoring its levels is crucial for quality control.
Source and Classification

Rabeprazole sodium is synthesized from various chemical precursors and is classified under the benzimidazole derivatives. It belongs to the broader category of anti-ulcer medications and is part of the drug class known as proton pump inhibitors, which also includes omeprazole, lansoprazole, and esomeprazole.

Synthesis Analysis

The synthesis of rabeprazole sodium involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the formation of 2-chloromethyl pyridine as an intermediate. This compound is crucial for constructing the pyridinylmethyl sulfinyl benzimidazole structure that characterizes rabeprazole .
  2. Condensation Reaction: The reaction typically involves the condensation of 4-chloro-2,3-dimethylpyridine-1-oxide with methoxypropanol in the presence of sodium hydroxide. This step forms a key intermediate that undergoes further transformations .
  3. Final Steps: The final synthesis steps include oxidation reactions and purification processes to yield rabeprazole sodium. Various methods have been documented to enhance yield and purity, including the use of different solvents and reaction conditions to minimize impurities .

Technical Parameters

  • Solvents Used: Common solvents include alkyl alcohols and aromatic hydrocarbons.
  • Temperature Control: Reactions are typically conducted under controlled temperatures to optimize yield.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to analyze purity and identify potential impurities during synthesis .
Molecular Structure Analysis

Rabeprazole sodium has a complex molecular structure characterized by its benzimidazole core. The molecular formula is C17H19N3O3S, and it has a molecular weight of approximately 345.41 g/mol.

Structural Features

  • Benzimidazole Ring: This core structure is essential for its pharmacological activity.
  • Sulfinyl Group: The presence of a sulfinyl group contributes to its mechanism as a proton pump inhibitor.
  • Pyridine Moiety: The pyridine component enhances its solubility and bioavailability.

Data Analysis

The three-dimensional conformation of rabeprazole sodium can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interactions at the molecular level.

Chemical Reactions Analysis

Rabeprazole sodium participates in various chemical reactions that are crucial for its synthesis and degradation:

  1. Oxidation Reactions: The synthesis involves oxidation steps where intermediates are converted into more complex structures through reagents like m-chloroperbenzoic acid (m-CPBA) which oxidizes sulfides to sulfoxides .
  2. Hydrolysis: During degradation or in metabolic pathways, hydrolysis can occur, affecting its stability and efficacy.
  3. Impurity Formation: Various side reactions can lead to impurities such as rabeprazole sulfide and rabeprazole sulfone, necessitating careful monitoring during synthesis .

Technical Parameters

  • Reaction Conditions: Temperature, pH levels, and concentrations are critical parameters that influence reaction outcomes.
  • Yield Optimization: Strategies are implemented to maximize yield while minimizing by-products.
Mechanism of Action

Rabeprazole sodium exerts its therapeutic effects primarily through the inhibition of the hydrogen-potassium ATPase enzyme in gastric parietal cells:

  1. Proton Pump Inhibition: By binding irreversibly to the ATPase enzyme, rabeprazole effectively blocks the final step of gastric acid production, leading to decreased acid secretion.
  2. Acid Secretion Reduction: This action results in increased gastric pH levels, providing relief from acid-related disorders.

Relevant Data

Clinical studies have shown that rabeprazole can significantly reduce gastric acidity within hours of administration, with effects lasting up to 24 hours after a single dose .

Physical and Chemical Properties Analysis

Rabeprazole sodium possesses distinct physical and chemical properties that influence its pharmaceutical applications:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol, enhancing its formulation options.
  • Stability: Sensitive to light and moisture; therefore, it requires proper storage conditions.

Relevant Data

  • Melting Point: Approximately 140–145°C.
  • pH Range: Formulations typically have a pH range conducive to stability during storage and administration.
Applications

Rabeprazole sodium is widely utilized in medical practice for various applications:

  1. Gastroesophageal Reflux Disease (GERD): Effective in managing symptoms associated with chronic acid reflux.
  2. Peptic Ulcer Disease: Used in both treatment and prevention strategies for peptic ulcers.
  3. Zollinger-Ellison Syndrome: Aids in controlling excessive gastric acid secretion associated with this rare condition.

Scientific Applications

Research continues into additional therapeutic uses for rabeprazole sodium beyond gastrointestinal disorders, including potential roles in managing conditions related to inflammation or oxidative stress due to its effects on gastric acidity .

Properties

CAS Number

117976-90-6

Product Name

Rabeprazole sodium

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C18H20N3NaO3S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Isomeric SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.